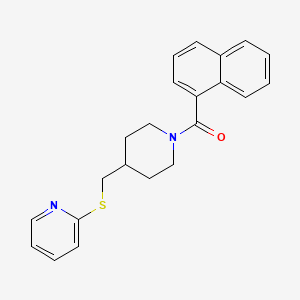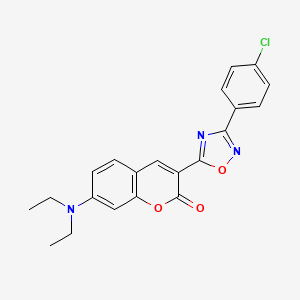
N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)-3,5-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide is a synthetic molecule that likely exhibits a complex structure due to the presence of a quinoline core, an acetyl group, and a benzamide moiety with methoxy substituents. The quinoline component is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The acetyl group introduces an additional carbonyl functionality, while the benzamide portion with methoxy groups contributes to the molecule's overall polarity and potential for hydrogen bonding.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach is the one-step synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid, as described in the synthesis of related compounds . Another method involves a three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, which could potentially be adapted for the synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide by choosing appropriate starting materials . Additionally, a one-pot cascade synthesis using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has been reported, which might offer a pathway to introduce the acetyl group into the quinoline structure .
Molecular Structure Analysis
The molecular structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide would be characterized by the presence of multiple functional groups and aromatic systems. The quinoline core provides a rigid planar structure, while the acetyl group and benzamide moiety introduce additional reactive sites. The methoxy groups on the benzamide ring would influence the electronic distribution and could affect the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide would be influenced by its functional groups. The acetyl group could undergo nucleophilic acyl substitution reactions, while the benzamide moiety might participate in electrophilic aromatic substitution reactions, especially considering the activating effect of the methoxy groups . The quinoline nitrogen could also be involved in the formation of coordination complexes with metals, as seen in nickel-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide would be determined by its molecular structure. The presence of aromatic rings would likely result in a relatively high melting point, while the methoxy groups could increase solubility in organic solvents. The molecule's polarity and potential for hydrogen bonding could influence its solubility in water and other polar solvents. The compound's spectroscopic properties, such as IR, NMR, and mass spectrometry, would reflect its complex structure and could be used for its characterization, similar to the methods employed for related compounds .
科学研究应用
心理和神经调节
对新型喹啉衍生物的研究揭示了具有显著精神活性特性的化合物。例如,对 3-(N-R,R'-氨基甲基)-2-甲基-1H-喹啉-4-酮的研究证明了特定的镇静作用和相当大的抗健忘症活性。这些发现表明在开发新的精神活性药物方面具有潜在的应用 (Podolsky 等,2017)。
化学合成和结构方面
喹啉衍生物已通过各种化学反应合成,突出了这些化合物在有机合成中的多功能性。例如,喹唑啉-4(3H)-酮和 5,6-二氢嘧啶-4(3H)-酮已由 β-氨基酰胺和原酯制备,展示了一系列可用于进一步药物探索的可获得结构 (Gavin 等,2018)。
结构性质和包合物
对基于喹啉的酰胺的盐和包合物的结构方面和性质的研究提供了对其晶体形式和荧光发射特性的见解。此类研究强调了开发具有特定光学性质的新型材料的潜力 (Karmakar 等,2007)。
抗病毒和抗增殖应用
对喹啉衍生物的研究也扩展到了它们的抗病毒和抗增殖活性。对四氢嘧啶并[4,5-b]喹啉-6(7H)-酮的研究对人肿瘤细胞系和 SARS-CoV-2 的主要蛋白酶显示出有希望的结果,表明在抗病毒和抗癌治疗中具有潜在的应用 (Patel 等,2022)。
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-8-4-5-14-9-16(6-7-19(14)22)21-20(24)15-10-17(25-2)12-18(11-15)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDAUGOHSOYJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)
![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)

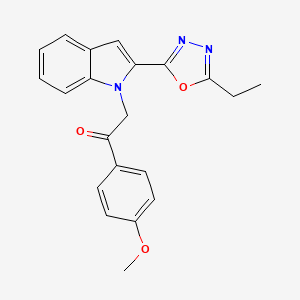
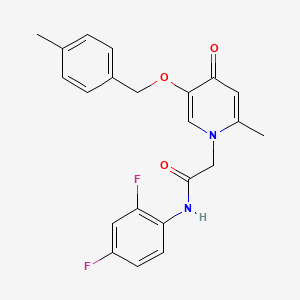
![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)

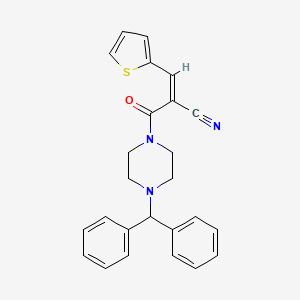
![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)
![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)
